N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline
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Overview
Description
“N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline” is a compound that contains a benzotriazole moiety . Benzotriazole is a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Its derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Synthesis Analysis
Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . A series of 2-(1H-benzotriazole-1-yl) N-substituted acetohydrazide derivatives were synthesized using the method given in the literature .Chemical Reactions Analysis
Benzotriazole is a versatile molecule that can act either as an acid or base, and it can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Properties
IUPAC Name |
N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-2-19(26-20-13-7-6-12-18(20)24-25-26)21(16-9-8-14-22-15-16)23-17-10-4-3-5-11-17/h2-15,19,21,23H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBMXDCYMCZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C1=CN=CC=C1)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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